molecular formula C16H20BrN5O B2766122 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine CAS No. 2380042-68-0

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine

Cat. No.: B2766122
CAS No.: 2380042-68-0
M. Wt: 378.274
InChI Key: DMODNPWCCWUINH-UHFFFAOYSA-N
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Description

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine is a complex organic compound with a molecular formula of C16H20BrN5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine and oxymethyl groups under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-2-yl)acetonitrile: Similar in structure but with different functional groups.

    5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole: Another compound with a similar core structure but different substituents.

    2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine: Shares the piperidin-1-yl and bromopyrimidin-2-yl groups but differs in other parts of the molecule.

Uniqueness

The uniqueness of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O/c1-2-12-6-18-15(19-7-12)22-5-3-4-13(10-22)11-23-16-20-8-14(17)9-21-16/h6-9,13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMODNPWCCWUINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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